Adenosine 5'-monophosphate monohydrate
Overview
Description
Adenosine 5'-monophosphate monohydrate (AMP) is a nucleotide that plays a crucial role in various biological processes. It is a derivative of adenosine and consists of an adenine base attached to a ribose sugar, which is further linked to a phosphate group. AMP is involved in energy transfer and is a component of RNA. The molecular and crystal structures of AMP and its analogs have been extensively studied to understand their conformation and interactions with other molecules .
Synthesis Analysis
The synthesis of AMP and its derivatives can be complex, involving multiple steps and requiring specific conditions. For instance, the synthesis of adenosine tetraphosphate (AppppA) involves aminoacyl-tRNA synthetases and requires the presence of Mg2+ ions and the removal of accumulating pyrophosphate to increase yields . Similarly, the preparation of monoadenosine 5'-trimetaphosphate from adenosine triphosphate (ATP) requires a carbodiimide-mediated condensation, and the molecule is highly reactive, rapidly converting to ATP upon contact with water . These studies highlight the intricate nature of nucleotide synthesis and the importance of understanding the underlying mechanisms for potential applications in biochemistry and pharmacology.
Molecular Structure Analysis
The molecular structure of AMP and its analogs has been determined using techniques such as single-crystal x-ray diffraction and nuclear magnetic resonance (NMR). For example, the crystal structure of barium adenosine 5'-monophosphate heptahydrate reveals an outer-sphere metal-nucleotide complex with a completely hydrated metal ion interacting with the nucleotide through water bridges . The conformation about the glycosidic bond is typically anti, and the ribose can display unusual conformations, possibly due to metal-water-nucleotide interactions . The conformation of substituted adenosine 5'-monophosphates also depends on the length and nature of the substituents .
Chemical Reactions Analysis
AMP and its derivatives can undergo various chemical reactions, which are essential for their biological functions. For instance, the synthesis of N6-monobutyryl adenosine 5'-monophosphate, a major hepatic metabolite of cyclic AMP, involves specific enzymatic reactions and has been characterized by chromatographic and hydrolysis rates . The preparation of a 5'-amino analog of adenosine diphosphate (ADP) from aminonucleoside triphosphate by hexokinase-catalyzed phosphoryl transfer demonstrates the versatility of AMP in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of AMP and its analogs are influenced by their molecular structure and the presence of substituents. For example, the crystal structure of adenosine 3',5'-cyclic phosphate shows different conformations about the glycosidic bond, which can affect the molecule's reactivity and interactions . The interactions of hydrated metal ions with nucleotides, as seen in the structure of barium adenosine 5'-monophosphate heptahydrate, provide insights into the physical properties such as solubility and stability . The synthesis of uncharged analogs of cyclic AMP, designed to increase membrane permeability and stability against enzymatic degradation, also reflects the importance of physical and chemical properties in the design of nucleotide analogs .
Scientific Research Applications
Protein Binding Assays
Adenosine 5'-monophosphate monohydrate has been utilized in protein binding assays. For instance, Gilman (1970) developed a sensitive assay for adenosine 3':5'-cyclic monophosphate (cAMP), which involves competition for protein binding, presumably to a cAMP-dependent protein kinase. This method leverages the nucleotide-protein complex and achieves a binding constant approaching 10(-9) M, allowing for the sensitive detection of 0.05-0.10 pmol of cAMP (Gilman, 1970).
Milk and Infant Formula Analysis
Adenosine 5'-monophosphate monohydrate has been used in the analysis of milk and infant formulas. Gill and Indyk (2007) described a method for determining 5′-mononucleotides in milk, including adenosine 5′-monophosphate. This technique involves reversed-phase liquid chromatography and has been applied to various milk-based products (Gill & Indyk, 2007).
Enzymatic Assays
In enzymatic assays, adenosine-5-diphosphate (ADP) and adenosine-5-monophosphate (AMP) are frequently employed. Jaworek, Gruber, and Bergmeyer (1974) detailed a method estimating ADP and AMP in a single assay system. This method is notable for its simplicity and rapidity compared to chromatographic methods (Jaworek, Gruber, & Bergmeyer, 1974).
Radioisotopic Methods
Adenosine 5'-monophosphate monohydrate has been key in radioisotopic methods for studying brain functions. Shimizu, Daly, and Creveling (1969) developed a method to measure the effect of neurohormones on the formation of adenosine 3′,5′‐cyclic monophosphate in brain slices using radioisotopic techniques (Shimizu, Daly, & Creveling, 1969).
Cellular Uptake Studies
In studies on cellular uptake, adenosine 5'-monophosphate has been investigated for its role in the dephosphorylation and uptake by cells. Yagil and Beacham (1975) demonstrated that adenosine 5'-monophosphate is dephosphorylated before uptake by Escherichia coli cells, highlighting the role of this compound in cellular metabolism (Yagil & Beacham, 1975).
Safety And Hazards
When handling Adenosine 5’-monophosphate monohydrate, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Adenosine 5’-monophosphate has been used in various studies, such as its rate of hydrolysis in Escherichia coli lysates , inducing calcium responses in Fura2-loaded osteoblast , and as a nucleotide metabolite in the medium for the isolation, culture, and identification of glioma stem cells . It has also been studied for its effects on the growth performance, carcass characteristics, meat quality, and lipid metabolism in adipose tissues of finishing pigs .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFQKVADUBYKV-MCDZGGTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939806 | |
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-monophosphate monohydrate | |
CAS RN |
18422-05-4 | |
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.